molecular formula C13H8Cl2N2O4 B11956994 3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide CAS No. 86886-81-9

3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide

Cat. No.: B11956994
CAS No.: 86886-81-9
M. Wt: 327.12 g/mol
InChI Key: JXBIHSIBDSAUFE-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide (CAS 86886-81-9) is a synthetic benzamide derivative with a molecular formula of C13H8Cl2N2O4 and a molecular weight of 327.12 g/mol . This compound is characterized by the presence of dichloro and nitrophenyl substituents, a structural motif shared with several bioactive molecules. While the specific biological data for this compound is not provided here, its core structure is closely related to Niclosamide, a well-known anthelmintic drug . This structural similarity suggests potential research applications in the study of mitochondrial function and energy metabolism, as salicylanilide compounds like Niclosamide are recognized for their role as uncouplers of oxidative phosphorylation . Researchers may investigate this compound as a novel chemical entity or as an intermediate in the synthesis of more complex molecules for pharmacological and biochemical research. The compound is offered for research purposes as part of a portfolio of fine chemicals aimed at supporting drug discovery and development efforts. Please Note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

CAS No.

86886-81-9

Molecular Formula

C13H8Cl2N2O4

Molecular Weight

327.12 g/mol

IUPAC Name

3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide

InChI

InChI=1S/C13H8Cl2N2O4/c14-9-3-1-7(5-10(9)15)13(19)16-11-6-8(17(20)21)2-4-12(11)18/h1-6,18H,(H,16,19)

InChI Key

JXBIHSIBDSAUFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-hydroxy-5-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The presence of the nitro and hydroxyl groups can also facilitate interactions with biological molecules through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The 3,4-dichlorobenzamide core is a common feature among several pharmacologically active compounds. Key differences arise from substituents on the aniline nitrogen, which dictate biological targeting, potency, and regulatory status. Below is a comparative analysis of select analogs:

Table 1: Structural and Functional Comparison of 3,4-Dichlorobenzamide Derivatives
Compound Name Benzoyl Substituents Aniline Moiety Substituents Key Features Biological Activity/Application References
3,4-Dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide 3,4-dichloro 2-hydroxy-5-nitro Electron-withdrawing groups (Cl, NO₂) Potential antitubercular/synthetic use*
U-47700 3,4-dichloro 2-(dimethylamino)cyclohexyl, N-methyl Tertiary amine, lipophilic cyclohexyl µ-opioid agonist (abuse potential)
AH-7921 3,4-dichloro [1-(dimethylamino)cyclohexyl]methyl Cyclohexylmethyl group Opioid analgesic (high toxicity)
N-(2-carbamoyl-4-iodo-phenyl)-3,4-dichloro-benzamide 3,4-dichloro 2-carbamoyl-4-iodo Iodo and carbamoyl groups MabA (FabG1) inhibition (antitubercular)
3,4-Dichloro-N-(phenylcarbamothioyl)benzamide 3,4-dichloro Phenylthiourea Thiourea functional group Macrophage migration inhibition
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group Metal-catalyzed C–H functionalization

*Hypothesized based on structural similarity to antitubercular analogs in .

Pharmacological and Toxicological Insights

  • Their lack of clinical approval underscores regulatory concerns .
  • Antitubercular Derivatives : The introduction of electron-withdrawing groups (e.g., iodo, nitro) enhances interactions with bacterial targets like MabA (FabG1). For example, N-(2-carbamoyl-4-iodo-phenyl)-3,4-dichloro-benzamide (Compound 9) showed promise in inhibiting mycobacterial growth .

Biological Activity

3,4-Dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on a comprehensive review of existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H9_{9}Cl2_{2}N2_{2}O3_{3}, with a molecular weight of approximately 351.12 g/mol. Its structure includes two chlorine atoms, a hydroxyl group, and a nitro group attached to a benzamide framework, which contributes to its reactivity and biological interactions.

The compound exhibits biological activity primarily through enzyme inhibition. Its mechanism involves binding to active or allosteric sites on enzymes, thereby preventing substrate binding or altering enzyme conformation. The presence of hydroxyl and nitro groups enhances its ability to form hydrogen bonds and engage in electrostatic interactions with biological molecules.

Biological Activities

1. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes relevant in various biological pathways. For example, studies have shown its potential as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism . The compound's IC50_{50} values suggest moderate inhibitory activity, highlighting its potential as a therapeutic agent.

2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activities. Preliminary studies suggest that it exhibits significant antibacterial effects against various strains, making it a candidate for further development as an antimicrobial agent.

3. Anti-inflammatory Effects
In vitro assays have demonstrated that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on MAO Inhibition : A study published in the National Center for Biotechnology Information (NCBI) highlighted the compound's reversible inhibition of MAO A and B, suggesting its potential in treating mood disorders .
  • Antimicrobial Activity Assessment : A recent investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.

Research Findings Summary Table

Study FocusFindingsReference
Enzyme InhibitionModerate inhibition of MAO A/B; IC50_{50} values indicate potential use
Antimicrobial ActivitySignificant antibacterial effects; lower MIC than standard antibiotics
Anti-inflammatory EffectsModulates cytokine production; potential therapeutic applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 3,4-dichlorobenzoyl chloride with 2-hydroxy-5-nitroaniline under Schotten-Baumann conditions. Optimization includes controlling reaction temperature (0–5°C for exothermic acylation) and using a base like triethylamine to neutralize HCl byproducts. Purification via recrystallization (ethanol/water) is critical to remove unreacted nitroaniline .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Adjust stoichiometry if starting materials are moisture-sensitive.

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments (e.g., nitro group deshielding at δ 8.1–8.3 ppm) and amide carbonyl resonance (~δ 165 ppm) .
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm1^{-1}, nitro group ~1520 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ for C13_{13}H8_8Cl2_2N2_2O4_4) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (e.g., against S. aureus or E. coli) with MIC (minimum inhibitory concentration) determination .
  • Enzyme Inhibition : Test against tyrosine kinases or proteases via fluorometric/colorimetric substrate cleavage assays (IC50_{50} calculation) .
  • Controls : Include positive controls (e.g., ciprofloxacin for bacteria) and solvent-only blanks.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (DMSO/EtOH). Use SHELXL for refinement; analyze torsion angles to confirm planarity of the nitro-phenyl and amide groups .
  • Data Contradiction Analysis : If computational models (DFT) conflict with experimental bond lengths, re-exclude thermal motion artifacts via Hirshfeld surface analysis .

Q. What strategies mitigate solubility issues in pharmacological assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO to avoid cytotoxicity). For in vivo studies, employ cyclodextrin-based formulations .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the benzene ring’s meta position without altering bioactivity .

Q. How can conflicting results in enzyme inhibition assays be addressed?

  • Methodological Answer :

  • Assay Replication : Ensure consistent pH (e.g., 7.4 for physiological conditions) and pre-incubate enzymes with inhibitors to reach equilibrium.
  • Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Discrepancies may arise from allosteric binding sites or assay interference (e.g., nitro group redox activity) .

Q. What computational methods predict interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or β-lactamase). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • SAR Analysis : Compare with analogues (e.g., 2,4-dichloro derivatives) to identify critical substituents for activity .

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